

Application Notes and Protocols for Geochemical Analysis of Dolomite in Reservoir Characterization

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Compound of Interest

Compound Name:	Dolomite
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These application notes provide a comprehensive overview and detailed protocols for the geochemical analysis of **dolomite**, a critical component in the characterization of hydrocarbon reservoirs. Understanding the geochemical signatures of **dolomite** rocks offers invaluable insights into their formation, diagenetic history, and ultimately, their quality as a reservoir for oil and gas. **Dolomite** reservoirs host a significant portion of the world's hydrocarbon reserves, making their thorough characterization essential for successful exploration and production.[\[1\]](#) [\[2\]](#)

Geochemical analyses provide a robust toolkit to unravel the complexities of **dolomite** reservoirs.[\[3\]](#) Techniques such as X-ray diffraction (XRD), X-ray fluorescence (XRF), stable isotope analysis, trace element analysis, and fluid inclusion microthermometry are routinely employed to determine the mineralogical composition, elemental makeup, conditions of formation, and the nature of diagenetic fluids that have interacted with the rock.[\[4\]](#) This information is crucial for predicting reservoir properties such as porosity and permeability, which are key factors controlling hydrocarbon storage and flow.[\[1\]](#)[\[2\]](#)

Key Geochemical Applications in Dolomite Reservoir Characterization:

- Mineralogical Quantification: Determining the precise ratio of **dolomite** to calcite and identifying other associated minerals.
- Elemental Composition: Quantifying major and trace elements to infer the chemistry of dolomitizing fluids and diagenetic environments.
- Isotopic Signatures: Using stable isotopes ($\delta^{13}\text{C}$, $\delta^{18}\text{O}$, $^{87}\text{Sr}/^{86}\text{Sr}$) to trace the origin of fluids, estimate formation temperatures, and understand the timing of dolomitization.
- Fluid Inclusion Analysis: Directly studying the fluids trapped within crystals to determine their temperature, salinity, and composition, providing a window into past geological conditions.[5]

Experimental Protocols

X-Ray Diffraction (XRD) for Mineralogical Analysis

Objective: To identify and quantify the mineral phases present in a **dolomite** rock sample, primarily the **dolomite**-calcite ratio.

Methodology:

- Sample Preparation:
 - Crush 10-20 g of a fresh, representative rock sample using a sledgehammer.
 - Pulverize the crushed sample in a steel ring-and-puck mill for 30 seconds to achieve a fine powder.[6]
 - To ensure random crystal orientation, wet-grind approximately 1 g of the powder in a McCrone Micronizing Mill with ethanol for 2-3 minutes.[6]
 - Dry the resulting powder under a heat lamp.
 - Mount the powdered sample onto a zero-background sample holder by gently top-loading the powder.
- Instrumental Analysis:
 - Utilize a Bragg-Brentano geometry X-ray diffractometer.

- Typical instrument settings:
 - Radiation: Co K α (or Cu K α)[6]
 - Voltage and Current: 38 kV and 38 mA[6]
 - Scan range: 5-90° 2 θ [6]
 - Step size: 0.02° 2 θ [6]
 - Scan speed: 8° 2 θ per minute[6]
 - Sample rotation: 0.5 Hz[6]
- Data Analysis:
 - Identify the primary diffraction peaks for **dolomite** (around 30.9° 2 θ for Cu K α) and calcite (around 29.4° 2 θ for Cu K α).
 - Measure the relative intensities of the strongest diffraction peaks for calcite and **dolomite**. [7]
 - Calculate the weight percentage of **dolomite** using established calibration curves that relate peak intensity ratios to mineral proportions.[7][8] The parameter "**dolomite**/(**dolomite** + calcite)" is commonly computed from peak height or area measurements.[8] The degree of ordering in the **dolomite** crystal lattice can also be estimated from the ratio of specific peak intensities (e.g., (015) and (110)).[9]

X-Ray Fluorescence (XRF) for Major and Trace Element Analysis

Objective: To determine the bulk elemental composition of the **dolomite** rock, including major oxides (CaO, MgO, SiO₂, Al₂O₃, Fe₂O₃) and trace elements (e.g., Sr, Mn, Fe).

Methodology:

- Sample Preparation (Pressed Powder Pellet):

- Grind a representative sample to a fine powder (<75 microns) in a tungsten carbide mill.
[\[10\]](#)
- Mix a precise amount of the powdered sample (e.g., 4.2 g) with a binder (e.g., 0.42 g of Spectro Blend®).
[\[10\]](#)
- Press the mixture in a pelletizing press under high pressure (e.g., 150 kN) to form a stable pellet.
[\[10\]](#)

- Instrumental Analysis:
 - Use a wavelength dispersive X-ray fluorescence (WDXRF) spectrometer.
 - The instrument bombards the sample with X-rays, causing the elements within the sample to emit fluorescent (or secondary) X-rays at characteristic energies.
 - The spectrometer measures the intensity of these emitted X-rays to determine the concentration of each element.
- Data Analysis:
 - Calibrate the instrument using certified reference materials with a similar matrix to the unknown samples.
 - Apply matrix correction algorithms to account for inter-element effects.
 - Express the results as weight percent (wt%) for major elements (as oxides) and parts per million (ppm) for trace elements.

Stable Isotope Analysis ($\delta^{13}\text{C}$ and $\delta^{18}\text{O}$)

Objective: To determine the carbon and oxygen isotopic composition of the **dolomite** to infer the nature of the dolomitizing fluids and the temperature of dolomitization.

Methodology:

- Sample Preparation:

- Using a micro-drill, carefully extract powdered **dolomite** from a specific location on a rock slab or thin section to target different **dolomite** phases (e.g., fabric-preserving vs. saddle **dolomite**).
- Ensure the sample powder is homogenous and representative of the targeted phase.
- Weigh approximately 150 µg of the powdered sample into a 12 mL borosilicate glass vial.
[\[11\]](#)
- Acid Digestion and Gas Analysis:
 - React the carbonate powder with 103% phosphoric acid (H_3PO_4) under a helium atmosphere in a sealed vial to liberate CO_2 gas.
[\[11\]](#)
 - The reaction is typically carried out in a temperature-controlled device (e.g., at 72°C).
[\[11\]](#)
 - The reaction time is critical and depends on the carbonate mineralogy and temperature. For **dolomite** at 72°C, a reaction time of 12 to 24 hours is recommended for grain sizes less than 74 µm.
[\[11\]](#)
- Mass Spectrometry:
 - The liberated CO_2 gas is purified and then introduced into a continuous flow-isotope ratio mass spectrometer (CF-IRMS).
 - The mass spectrometer measures the ratios of $^{13}C/^{12}C$ and $^{18}O/^{16}O$ in the CO_2 gas.
- Data Reporting:
 - Isotopic ratios are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Fluid Inclusion Microthermometry

Objective: To determine the homogenization temperature (Th) and salinity of fluids trapped in inclusions within the **dolomite** crystals, providing direct evidence of the temperature and composition of the diagenetic fluids.

Methodology:

- Sample Preparation:
 - Prepare doubly polished thick sections (approximately 100 μm thick) of the **dolomite** rock.
 - Careful petrographic analysis is required to identify primary and secondary fluid inclusions suitable for analysis.
- Microthermometric Analysis:
 - Use a petrographic microscope equipped with a heating-freezing stage (e.g., a LINKAM THMS600).[12]
 - Freezing:
 - Cool the sample until the fluid inclusion is completely frozen.
 - Slowly heat the sample and record the temperature of the final ice melting ($T_{\text{m_ice}}$). This temperature is used to calculate the salinity of the fluid (typically in wt% NaCl equivalent).
 - Heating:
 - Slowly heat the sample until the vapor bubble within the inclusion homogenizes into the liquid phase.
 - The temperature at which this occurs is the homogenization temperature (T_h), which represents the minimum trapping temperature of the fluid.[13]
- Data Interpretation:
 - Plot histograms of T_h and salinity to identify distinct fluid populations that may correspond to different stages of diagenesis or hydrocarbon migration.[13]

Data Presentation

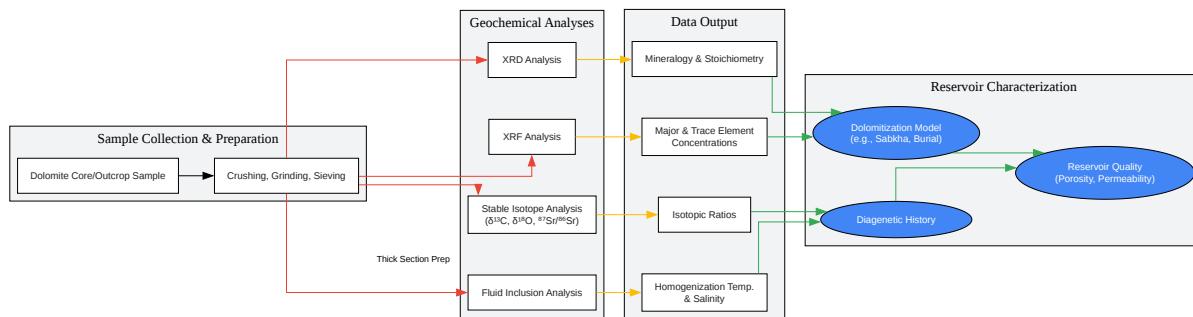
Table 1: Representative Geochemical Data from **Dolomite** Reservoir Analyses

Parameter	Fabric-Preserving Dolomite	Non-Fabric-Preserving Dolomite	Baroque (Saddle) Dolomite	Interpretation
$\delta^{18}\text{O}$ (‰ VPDB)	-2.58 (average) [4]	Variable, often similar to FP	-7.37 (average) [4]	Baroque dolomite formed from higher temperature fluids during burial.[4]
$\delta^{13}\text{C}$ (‰ VPDB)	3.39 to 4.21[14]	-1.6 to 5.94[15]	Variable	Reflects the carbon source, often marine for early dolomites.
$^{87}\text{Sr}/^{86}\text{Sr}$	0.7073 to 0.7074[14]	0.70829 to 0.70875[15]	Can be more radiogenic	Indicates the age and source of dolomitizing fluids; values close to coeval seawater suggest early dolomitization. [14][15]
Fe (ppm)	Low	Variable	High	High Fe content in baroque dolomite suggests formation in a reducing environment during deeper burial.
Mn (ppm)	Low	Variable	High	Similar to Fe, elevated Mn can indicate reducing conditions during

				burial diagenesis.
Sr (ppm)	5.386 to 131.255 ($\mu\text{g/g}$)[16]	Lower than precursor limestone	Low	Sr is typically expelled from the carbonate lattice during dolomitization.
Fluid Inclusion Th (°C)	Lower temperature	Intermediate	Higher temperature (e.g., $>100^\circ\text{C}$)	Directly measures the temperature of the fluids responsible for different dolomite phases.
Fluid Inclusion Salinity (wt% NaCl eq.)	Near seawater to hypersaline	Variable	Often highly saline	Indicates the salinity of the diagenetic fluids.

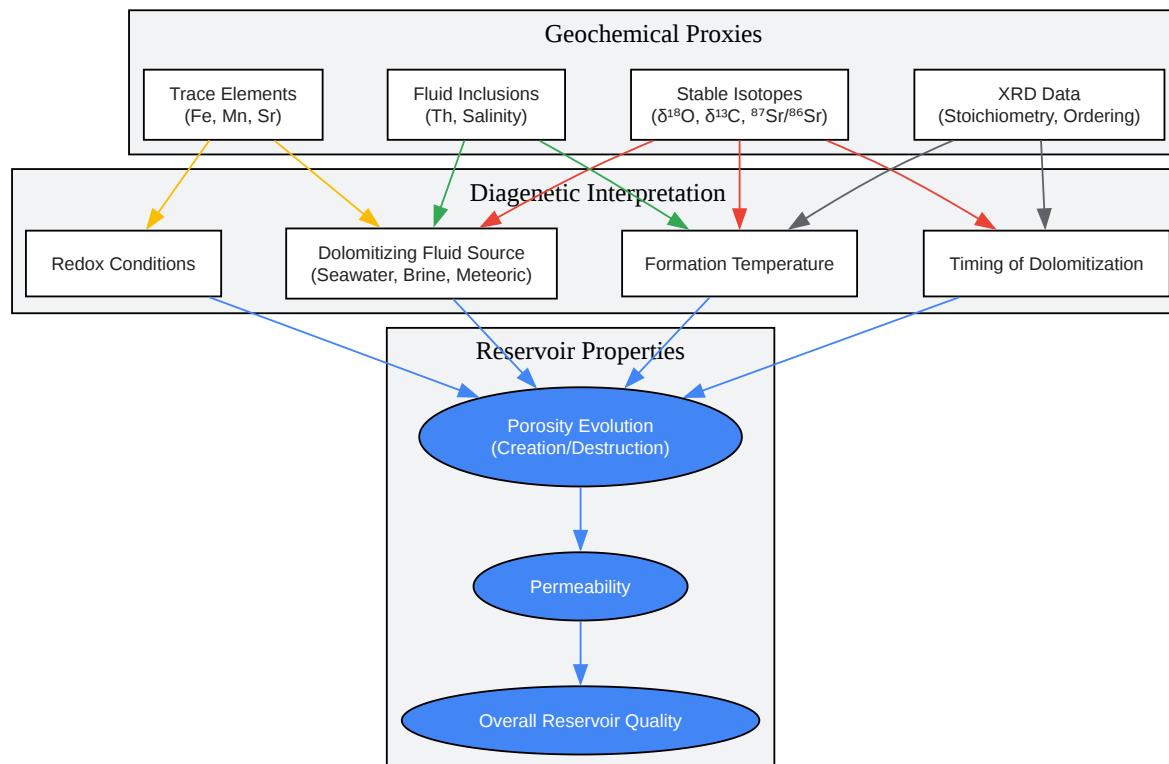
Note: The values presented are illustrative and can vary significantly between different geological settings.

Mandatory Visualization



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Caption: Experimental workflow for **dolomite** reservoir characterization.



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Caption: Logical relationships between geochemical data and reservoir quality.

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